
cis-(Homo)2aconitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-dihomoaconitate(3-) is a tricarboxylic acid trianion obtained by deprotonation of the three carboxy groups of cis-dihomoaconitic acid; major species at pH 7.3. It is a conjugate base of a cis-dihomoaconitic acid.
Scientific Research Applications
Enzymatic Reactions
Cis-(Homo)2aconitate is primarily involved in hydrolyase reactions catalyzed by homoaconitase enzymes. These enzymes facilitate the conversion of cis-homoaconitate to homoisocitrate and are crucial for the biosynthesis of lysine and coenzyme B in methanogenic organisms.
Key Findings from Research:
- Hydrolyase Activity : Homoaconitase enzymes from Methanocaldococcus jannaschii catalyze both the dehydration of (R)-homocitrate to form cis-homoaconitate and its subsequent hydration to produce homoisocitrate. This dual functionality is significant for understanding metabolic pathways in methanogens .
- Substrate Specificity : Studies demonstrate that homoaconitases exhibit similar kinetic parameters for various substrates, including this compound. The enzyme's activity is influenced by the length of the carbon chain in the substrate, with longer chains showing increased turnover rates .
Biosynthetic Pathways
This compound is integral to several biosynthetic pathways:
- Lysine Biosynthesis : It participates in the α-aminoadipate pathway, a critical route for lysine production in fungi and some bacteria.
- Coenzyme B Biosynthesis : The compound is also involved in the 2-oxosuberate pathway, contributing to the synthesis of coenzyme B, essential for various metabolic processes in methanogens .
Industrial Applications
The potential industrial applications of this compound are emerging, particularly in biotechnological processes:
- Biogas Production : Understanding its role in methanogenic metabolism can enhance biogas production efficiency by optimizing microbial consortia that utilize this compound as a substrate .
- Biocatalysis : The enzymatic properties of homoaconitases suggest potential applications in biocatalysis for synthesizing complex organic compounds or intermediates in pharmaceuticals .
Case Studies
- Proteomic Analysis of Biogas-Related Metabolism : A study identified proteins related to this compound metabolism in various methanogenic species. This research highlights the metabolic pathways involving this compound and its relevance to biogas production .
- Kinetic Studies on Homoaconitase : Detailed kinetic analyses have been conducted to determine the specificity constants and turnover numbers for homoaconitase reactions involving this compound. These studies provide insights into enzyme efficiency and substrate preference, which are crucial for industrial applications .
Chemical Reactions Analysis
Enzymatic Hydration and Dehydration Reactions
cis-(Homo)₂aconitate participates in reversible isomerization reactions catalyzed by homoaconitase (HACN) , a heterotetrameric iron-sulfur enzyme. These reactions are central to its metabolic role:
-
Dehydration : ( R )-homocitrate → cis-(homo)₂aconitate (via trans-homoaconitate intermediate) .
-
Hydration : cis-(homo)₂aconitate → homoisocitrate, which undergoes oxidative decarboxylation to produce 2-oxopimelate .
The enzyme exhibits broad substrate specificity, accommodating analogs like cis-(homo)₃aconitate and cis-(homo)₄aconitate with comparable efficiency .
Kinetic Analysis of HACN-Catalyzed Reactions
Steady-state kinetic parameters for cis-(homo)₂aconitate hydration were quantified under optimal conditions (pH 9, 60°C) :
Parameter | Value |
---|---|
K<sub>m</sub> | 30 ± 5 μM |
V<sub>max</sub> | 0.60 ± 0.03 units mg⁻¹ |
k<sub>cat</sub> | 0.66 s⁻¹ |
k<sub>cat</sub>/K<sub>m</sub> | 2.2 × 10⁴ M⁻¹ s⁻¹ |
The reaction requires no Mg²⁺ but is enhanced by 200 mM KCl, achieving maximal activity within 20 hours at substrate concentrations ≥10 mM .
Role in the 2-Oxoacid Elongation Pathway
cis-(Homo)₂aconitate is part of a three-step iterative pathway for chain elongation:
-
Condensation : α-ketoadipate + acetyl-CoA → ( R )-homocitrate (via homocitrate synthase) .
-
Isomerization : ( R )-homocitrate ↔ cis-(homo)₂aconitate ↔ homoisocitrate .
-
Decarboxylation : Homoisocitrate → 2-oxopimelate (via NADP⁺-dependent dehydrogenase) .
This pathway repeats to generate 2-oxosuberate, a precursor to coenzyme B and pimelate (biotin precursor) .
Substrate Specificity and Inhibitors
HACN shows minimal discrimination between cis-homoaconitate analogs:
Substrate | k<sub>cat</sub>/K<sub>m</sub> (M⁻¹ s⁻¹) |
---|---|
cis-(homo)₁aconitate | 3.4 × 10⁴ |
cis-(homo)₂aconitate | 2.2 × 10⁴ |
cis-(homo)₃aconitate | 6.8 × 10⁴ |
cis-(homo)₄aconitate | 3.2 × 10⁴ |
Key inhibitors :
Structural and Mechanistic Insights
-
Active site : A flexible loop in HACN’s small subunit governs substrate recognition, favoring γ-carboxylate chains with 2–5 methylene groups .
-
Iron-sulfur cluster : Essential for catalysis; apoenzyme lacks activity .
-
Stereochemical control : Exclusive utilization of ( R )-homocitrate ensures pathway fidelity .
Synthetic and Analytical Approaches
-
Chemical synthesis : cis-(homo)₂aconitate is synthesized via Wittig-Horner reaction, yielding a 17:1 cis:trans ratio, followed by chromatographic separation .
-
Detection : Reversed-phase HPLC (Synergi Hydro-RP column) with 20 mM phosphate buffer (pH 2.5) and 5% acetonitrile .
This systematic analysis underscores the biochemical versatility of cis-(homo)₂aconitate in archaeal metabolism, driven by enzyme kinetics, substrate flexibility, and stereochemical precision. Its role in coenzyme B biosynthesis highlights its evolutionary adaptation in methanogens.
Properties
Molecular Formula |
C8H7O6-3 |
---|---|
Molecular Weight |
199.14 g/mol |
IUPAC Name |
(Z)-pent-1-ene-1,2,5-tricarboxylate |
InChI |
InChI=1S/C8H10O6/c9-6(10)3-1-2-5(8(13)14)4-7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)(H,13,14)/p-3/b5-4- |
InChI Key |
WXZASCSXAMHFCX-PLNGDYQASA-K |
Isomeric SMILES |
C(C/C(=C/C(=O)[O-])/C(=O)[O-])CC(=O)[O-] |
Canonical SMILES |
C(CC(=CC(=O)[O-])C(=O)[O-])CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.